molecular formula C9H9NO4 B8546788 MFCD27946742

MFCD27946742

Cat. No.: B8546788
M. Wt: 195.17 g/mol
InChI Key: AXSDHCXVYCQDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD27946742 is an organic compound that belongs to the class of phenyl ethanones. These compounds are characterized by the presence of a phenyl group attached to an ethanone moiety. The compound’s structure includes a hydroxyl group, a methyl group, and a nitro group attached to the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD27946742 can be achieved through various organic reactions. One common method involves the nitration of 2-hydroxy-3-methylacetophenone, followed by purification steps. The reaction conditions typically include:

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.

    Purification: Recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of such compounds often involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

MFCD27946742 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-hydroxy-3-methyl-4-nitrobenzoic acid.

    Reduction: Formation of 2-hydroxy-3-methyl-4-aminophenyl ethanone.

    Substitution: Formation of halogenated derivatives like 2-hydroxy-3-methyl-4-bromo-phenyl ethanone.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of MFCD27946742 depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and nitro groups can play a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methyl-4-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an ethanone group.

    2-Hydroxy-3-methyl-4-nitrophenol: Similar structure but with a phenol group instead of an ethanone group.

    2-Hydroxy-3-methyl-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ethanone group.

Uniqueness

MFCD27946742 is unique due to its specific combination of functional groups, which can influence its chemical reactivity and potential applications. The presence of both hydroxyl and nitro groups on the phenyl ring can lead to unique chemical behavior compared to other similar compounds.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

1-(2-hydroxy-3-methyl-4-nitrophenyl)ethanone

InChI

InChI=1S/C9H9NO4/c1-5-8(10(13)14)4-3-7(6(2)11)9(5)12/h3-4,12H,1-2H3

InChI Key

AXSDHCXVYCQDGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-3-nitrophenol (2.0 g, 13 mmol) in nitrobenzene (16 mL) at RT under Ar gas is added AlCl3 (3.9 g, 29 mmol). The reddish mixture is heated to 50° C. To the reddish mixture is added dropwise via addition funnel a solution of acetyl chloride (1.2 mL, 17 mmol) in nitrobenzene (10 mL). The reaction is heated to 120° C. After 2 h at 120° C., the reaction mixture is cooled to RT and quenched slowly into a 1N HCl/ice mixture. The resulting mixture is stirred for 30 min and extracted with EtOAc (3×). The organic layers are combined and concentrated. Water is used to azeotrope off the nitrobenzene. The resulting residue is purified by flash column chromatography using 20% EtOAc/hexane. Obtained is the title compound as reddish oil (1.2 g). The title compound is 60% pure by LC-MS. Compound is used as is in the next step. LC-MS (m/e): 194 (M−1).
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